molecular formula C18H12O4 B2621820 methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate CAS No. 455321-49-0

methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate

Cat. No.: B2621820
CAS No.: 455321-49-0
M. Wt: 292.29
InChI Key: AIXJJLCDYFYXKS-UHFFFAOYSA-N
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Description

Methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate is a methyl ester derivative featuring a benzoate core substituted with a 1,3-dioxoindenylidene methyl group. This compound is structurally related to indene derivatives, which are widely explored in organic synthesis and pharmaceutical chemistry due to their electron-deficient aromatic systems, enabling applications in materials science and bioactive molecule design . Characterization typically employs ¹H NMR and mass spectrometry (HRMS) to confirm purity and structural integrity, as seen in related compounds .

Properties

IUPAC Name

methyl 4-[(1,3-dioxoinden-2-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O4/c1-22-18(21)12-8-6-11(7-9-12)10-15-16(19)13-4-2-3-5-14(13)17(15)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXJJLCDYFYXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate typically involves the condensation of 4-formylbenzoic acid with 1,3-indandione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have indicated that derivatives of methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate exhibit antimicrobial properties. Research has shown that similar compounds can inhibit bacterial growth, suggesting potential use in developing new antibiotics or antifungal agents .

2. Anticancer Properties
Compounds with structural similarities to this compound have demonstrated anticancer activity. These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

3. Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of related compounds. They may serve as lead compounds for developing new anti-inflammatory drugs by inhibiting key enzymes involved in the inflammatory process .

Materials Science Applications

1. Photovoltaic Materials
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed for solar energy applications .

2. Polymer Additives
This compound can act as an additive in polymer formulations to enhance properties such as thermal stability and UV resistance. Its incorporation into polymer matrices may improve the longevity and performance of materials used in various applications .

Environmental Science Applications

1. Biodegradation Studies
The environmental impact of synthetic compounds is an important area of research. Studies involving this compound focus on its biodegradability and the potential for microbial degradation in natural environments. Understanding its degradation pathways can inform environmental safety assessments .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of related compounds, researchers found that certain derivatives exhibited significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness as potential antimicrobial agents.

Case Study 2: Photovoltaic Performance

A series of experiments tested the photovoltaic performance of polymers blended with this compound derivatives. The results indicated improved efficiency in light absorption and charge transport compared to traditional materials.

Mechanism of Action

The mechanism of action of methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The pathways involved may include inhibition of enzymes or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural analogs differ primarily in their functional groups and substituents. Key examples include:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features References
Methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate (Target) C₁₈H₁₄O₄ 294.30* Ester, dioxoindenylidene Methyl ester enhances lipophilicity [9]
4-[(1,3-Dioxoinden-2-ylidene)methyl]benzoic acid C₁₇H₁₂O₄ 280.28 Carboxylic acid, dioxoindenylidene Higher solubility in polar solvents [9]
4-{[(1,3-Dioxoinden-2-ylidene)methyl]amino}benzamide (DY262N87) C₁₇H₁₂N₂O₃ 292.29 Amide, dioxoindenylidene Potential bioactivity via amide group [6]
Methyl 4-[6-(1,3-dioxoisoindol-2-yl)hexanamido]benzoate C₂₂H₂₂N₂O₅ 394.43 Ester, isoindolyl, hexanamido linker Extended chain increases molecular weight [7]
N'-(1,3-Dioxoinden-2-ylidene)pyridine-4-carbohydrazide C₁₅H₁₀N₃O₃ 280.26 Carbohydrazide, pyridine Chelation potential with metal ions [8]

*Calculated based on molecular formula.

Key Observations :

  • Ester vs. Acid : The methyl ester (target compound) offers improved lipophilicity (logP ~3.1 estimated) compared to the carboxylic acid analog, which favors aqueous solubility .
  • Amide vs.
  • Chain Modifications : The hexanamido-linked compound () demonstrates how extended aliphatic chains increase molecular weight (394.43 vs. 294.30) and logP (3.11), impacting membrane permeability .

Physicochemical and Spectroscopic Properties

  • logP and Solubility : The target compound’s ester group likely results in a logP ~3.1, similar to the hexanamido derivative (logP 3.11), favoring lipid bilayer penetration . The carboxylic acid analog (logP ~2.5 estimated) is more water-soluble .
  • Spectroscopic Characterization :
    • ¹H NMR : Aromatic protons in the indenylidene and benzoate moieties resonate between δ 7.5–8.5 ppm, with methyl ester signals at δ 3.8–3.9 ppm .
    • HRMS : Accurate mass data confirm molecular formulas, e.g., m/z 294.30 for [M+H]⁺ in the target compound .

Biological Activity

Methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate, also known by its CAS number 455321-49-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial effects, cytotoxicity, and other pharmacological properties based on recent studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzoate moiety linked to a dioxoindene derivative. Its molecular formula is C18H16O4C_{18}H_{16}O_4, and it has a molecular weight of approximately 300.32 g/mol. The presence of the dioxo group is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits notable activity against various bacterial strains, particularly Gram-positive bacteria.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values against different bacterial strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Methicillin-resistant Staphylococcus aureus (MRSA)31.108 - 62.216

The compound demonstrated bactericidal action by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production pathways .

Cytotoxicity

Cytotoxicity studies indicate that this compound exhibits moderate toxicity toward human cell lines. The selectivity index suggests that while it can inhibit bacterial growth effectively, its safety profile requires further investigation.

The proposed mechanism of action involves:

  • Inhibition of protein synthesis.
  • Disruption of nucleic acid synthesis.
  • Interference with cell wall synthesis.

These mechanisms are critical for understanding how the compound exerts its antibacterial effects and highlights the potential for developing new antimicrobial agents based on this scaffold .

Case Studies

A notable study investigated the efficacy of this compound against biofilm-forming bacteria. Results showed significant inhibition of biofilm formation in MRSA at concentrations as low as 0.007 mg/mL . This suggests potential applications in treating persistent infections where biofilm formation is a challenge.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving phthalic anhydride derivatives and substituted benzaldehydes. For example, a related synthesis (4-(1,3-dioxoisoindolin-2yl)benzaldehyde) uses phthalic anhydride, p-toluidine, and H₂O₂ in ethanol under reflux, with characterization via ¹H-NMR . Key factors affecting yield include solvent choice (ethanol for stabilization of intermediates), stoichiometric ratios of reactants, and reaction time (typically 6–12 hours). Optimization via controlled temperature (60–80°C) and inert atmospheres (N₂) can minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing the electronic and structural properties of this compound?

  • Methodological Answer :

  • ¹H-NMR : Identifies proton environments, particularly the methylene (CH₂) and aromatic protons. For instance, in similar indenylidene derivatives, aromatic protons resonate at δ 7.2–8.5 ppm, while the methyl ester group appears as a singlet near δ 3.9 ppm .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (1680–1750 cm⁻¹) and ester C-O bonds (1250–1300 cm⁻¹).
  • X-ray Crystallography : Resolves the stereochemistry of the indenylidene moiety, as demonstrated in ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate derivatives .

Q. How does the compound’s reactivity with nucleophiles or electrophiles inform its utility in further functionalization?

  • Methodological Answer : The α,β-unsaturated ketone system in the indenylidene group is susceptible to nucleophilic attack (e.g., Michael addition), enabling derivatization. For example, hydrazine can form hydrazone derivatives, while Grignard reagents may add to the carbonyl. The ester group (methyl benzoate) can undergo hydrolysis to carboxylic acids under basic conditions, expanding applications in coordination chemistry .

Advanced Research Questions

Q. What computational methods are suitable for modeling the compound’s electronic transitions and charge-transfer properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict frontier molecular orbitals (HOMO-LUMO gaps), elucidating optoelectronic properties. For phthalimide analogs, studies show that substituents on the benzene ring significantly modulate electron affinity, which can guide the design of organic semiconductors . Time-Dependent DFT (TD-DFT) further models UV-Vis absorption spectra, correlating with experimental λₘₐₐ values .

Q. How can contradictory data on reaction mechanisms (e.g., radical vs. ionic pathways) be resolved experimentally?

  • Methodological Answer :

  • Radical Trapping Experiments : Add inhibitors like TEMPO to quench radical intermediates. If yields drop, a radical mechanism is likely.
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O₂ to track oxygen incorporation in products, distinguishing between peroxide-mediated oxidation and nucleophilic pathways .
  • Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations to determine rate laws (e.g., first-order dependence on phthalic anhydride).

Q. What strategies optimize this compound’s application in drug discovery, particularly in targeting enzyme active sites?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). The indenylidene group’s planar structure may mimic coenzyme binding motifs.
  • Structure-Activity Relationship (SAR) : Modify the benzoate substituents (e.g., introducing electron-withdrawing groups) to enhance binding affinity, as seen in benzodiazepine analogs .
  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) to evaluate antiproliferative activity, with IC₅₀ values benchmarked against cisplatin .

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